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Compound of Interest

Compound Name: TP-238
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Introduction

Bromodomain PHD Finger Transcription Factor (BPTF) is a critical component of the
Nucleosome Remodeling Factor (NURF) complex, an ATP-dependent chromatin remodeling
machinery.[1][2] BPTF plays a pivotal role in regulating gene expression by altering chromatin
structure, making DNA accessible for transcription.[3][4] Its multidomain structure, which
includes a bromodomain and two PHD fingers, allows it to recognize and bind to specific post-
translational modifications on histone tails, namely acetylated lysine and trimethylated lysine
(H3K4me3), respectively.[5][6] Due to its function in recruiting transcription factors like c-MYC
and activating oncogenic signaling pathways such as the MAPK pathway, BPTF has emerged
as a significant target for therapeutic intervention in various cancers.[1][7] TP-238 is a potent
chemical probe developed to inhibit the function of BPTF by targeting its bromodomain, thereby
providing a valuable tool for studying its biological roles and therapeutic potential.[7]

The Core Function of BPTF in Chromatin
Remodeling and Cancer

BPTF is the largest subunit of the NURF complex and is indispensable for its chromatin
remodeling activity.[6] The bromodomain of BPTF specifically recognizes and binds to
acetylated lysine residues on histone tails, a key epigenetic mark for active transcription.[5]
This interaction anchors the NURF complex to specific genomic loci, where its ATPase subunit
(SNF2L or SNF2H) can then reposition nucleosomes. This remodeling process is essential for
the recruitment of transcription factors and the initiation of gene expression.[3][8]
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In numerous malignancies, BPTF is overexpressed and contributes to tumor progression.[9]
[10] It directly influences oncogenic signaling by facilitating the expression of key cancer-
related genes. For instance, BPTF is involved in the recruitment of the c-MYC oncogene to
chromatin, promoting cell proliferation.[7] Furthermore, studies have demonstrated that BPTF
can activate the MAPK and PI3K/AKT signaling pathways, which are central to cell growth,
survival, and resistance to therapy.[1][10] Silencing BPTF has been shown to suppress tumor
growth, induce apoptosis, and sensitize cancer cells to chemotherapy, highlighting its potential

as a therapeutic target.[2][9][10]
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Caption: BPTF interaction with chromatin and subsequent activation of oncogenic pathways.
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TP-238: A Competitive Inhibitor of the BPTF
Bromodomain

TP-238 is a small molecule inhibitor designed as a chemical probe to study the function of
BPTF.[7] Its primary mechanism of action is the competitive binding to the acetyl-lysine binding
pocket of the BPTF bromodomain. By occupying this site, TP-238 prevents BPTF from
recognizing and docking onto acetylated histones. This action effectively disrupts the
recruitment of the NURF complex to target genes, leading to the inhibition of chromatin
remodeling and the suppression of BPTF-dependent gene transcription.[11] It is important to
note that TP-238 also exhibits high affinity for CECR2, another bromodomain-containing
protein, and has a notable off-target effect on BRD9 at higher concentrations.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. BPTF activates the MAPK pathway through coexpression with Rafl to promote
proliferation of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

e 2. BPTF promotes hepatocellular carcinoma growth by modulating hTERT signaling and
cancer stem cell traits - PubMed [pubmed.ncbi.nim.nih.gov]

e 3. BPTF - Wikipedia [en.wikipedia.org]
e 4. BPTF | Abcam [abcam.com]

e 5. Identification and characterization of BPTF, a novel bromodomain transcription factor -
PubMed [pubmed.ncbi.nlm.nih.gov]

» 6. Selectivity, ligand deconstruction, and cellular activity analysis of a BPTF bromodomain
inhibitor - PMC [pmc.ncbi.nim.nih.gov]

e 7.TP-238 | Structural Genomics Consortium [thesgc.org]
e 8. genecards.org [genecards.org]

¢ 9. academic.oup.com [academic.oup.com]

¢ 10. oncotarget.com [oncotarget.com]

e 11. New design rules for developing potent, cell-active inhibitors of the Nucleosome
Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [An In-depth Technical Guide to BPTF Inhibition by TP-
238]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1193851#bptf-inhibition-by-tp-238-explained]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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